Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate
Description
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate is a synthetic organic compound characterized by a propanoate ester backbone substituted with an amino group and a 2,5-dimethylphenyl aromatic ring. The oxalate salt form enhances its crystallinity and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKBQBIDOEXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate typically involves the esterification of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Ethanol
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 3-amino-3-(2,5-dimethylphenyl)propanoic acid, ethanol, oxalic acid
Reaction Conditions: Controlled temperature and pressure, use of industrial-grade catalysts
Purification: Crystallization and filtration to obtain the pure oxalate salt.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amino esters.
Scientific Research Applications
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key structural features include:
- Aromatic substitution: The 2,5-dimethylphenyl group introduces steric hindrance and electron-donating effects compared to analogs with single methyl substituents (e.g., 2-methylphenyl in ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate) or heteroaromatic systems (e.g., thiophene in methyl 3-amino-3-(2-thienyl)propanoate) .
- Ester group: The ethyl ester moiety balances lipophilicity and hydrolytic stability, contrasting with methyl esters (e.g., methyl 3-amino-3-(2-thienyl)propanoate) that may exhibit faster metabolic degradation.
Table 1: Key Differences Among Analogs
Key Observations :
Stability and Reactivity
- Hydrolytic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters under physiological conditions, favoring prolonged activity in vivo.
- Crystallinity : Oxalate salts of these compounds show superior crystallinity compared to hydrochloride or acetate salts, aiding purification processes.
Biological Activity
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate is a compound with significant potential in both chemical synthesis and biological applications. Its unique structure, featuring an amino group and a dimethylphenyl moiety, positions it as a versatile intermediate in organic chemistry and a candidate for various biological assays.
Chemical Structure and Properties
- Molecular Formula : C15H21NO6
- Molecular Weight : 293.34 g/mol
- CAS Number : 502842-24-2
The compound is characterized by the presence of an ester group, which can undergo hydrolysis, and an amino group that can participate in hydrogen bonding, making it biologically relevant.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The mechanism involves:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may interact with specific receptors, influencing cellular pathways.
Biological Applications
This compound has been studied for several biological applications:
- Biochemical Probes : It is investigated as a probe in enzyme assays to understand enzyme kinetics and mechanisms.
- Drug Development : The compound shows promise in the synthesis of pharmaceutical agents due to its ability to modify biological pathways.
Case Studies and Experimental Data
- Enzyme Assays : In studies evaluating its role as a biochemical probe, this compound demonstrated significant enzyme inhibition at micromolar concentrations. Specific enzymes targeted include proteases and kinases, indicating its potential utility in drug design .
- Synthesis of Bioactive Compounds : Research has shown that derivatives of this compound can lead to the synthesis of bioactive molecules with enhanced pharmacological properties. For instance, modifications to the dimethylphenyl group have yielded compounds with improved selectivity for certain receptors .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Ethyl 3-amino-3-phenylpropanoate | Moderate enzyme inhibition |
| Ethyl 3-amino-3-(4-methylphenyl)propanoate | High affinity for specific receptors |
| This compound | Superior enzyme inhibition and receptor binding |
This compound stands out due to its unique steric and electronic properties conferred by the 2,5-dimethylphenyl group, which enhances its biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
